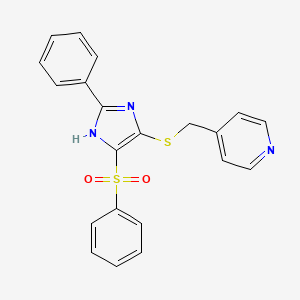

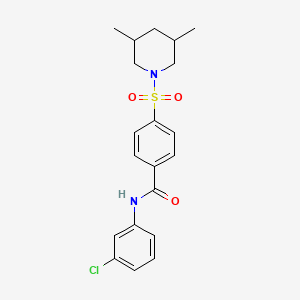

![molecular formula C23H28ClN3O2S2 B2397804 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215851-38-9](/img/structure/B2397804.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

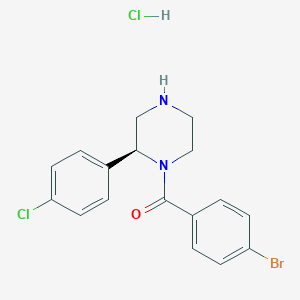

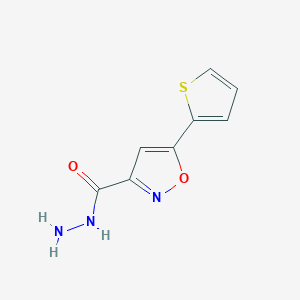

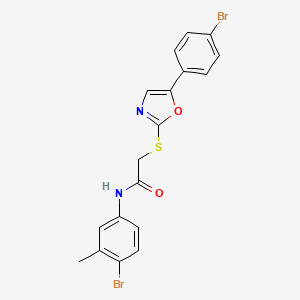

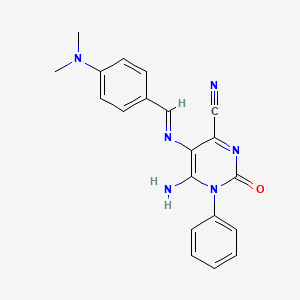

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, a related compound was found to be monoclinic, with a = 18.443(2)Å, b = 4.0161(6)Å, c = 23.396(4)Å, β = 99.246(6)°, V = 1710.4(4)Å3, Z = 4, Rgt(F) = 0.0589, wRref(F2) = 0.1173, T = 273.15K .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The synthesis involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed in the literature .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

The compound has shown potential in anticancer research. Duran and Demirayak (2012) synthesized derivatives of this compound and investigated their anticancer activities against different human tumor cell lines. They found that certain derivatives exhibited reasonable anticancer activity, especially against melanoma-type cell lines, demonstrating the compound's relevance in cancer research (Duran & Demirayak, 2012).

Antimicrobial and Hemolytic Activities

Gul et al. (2017) synthesized a series of derivatives and evaluated their antimicrobial and hemolytic activity. They discovered that most of the compounds were active against selected microbial species, highlighting the compound's potential in developing new antimicrobial agents (Gul et al., 2017).

Anti-Microbial Properties

Saravanan et al. (2010) synthesized novel thiazole derivatives and screened them for anti-bacterial and anti-fungal activities. They found that most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, suggesting the compound's utility in addressing microbial infections (Saravanan et al., 2010).

Anticancer Agents

Evren et al. (2019) synthesized derivatives of the compound and investigated their anticancer activity against various cell lines. Their findings indicated high selectivity and significant apoptosis induction in certain cell lines, highlighting the compound's potential as an anticancer agent (Evren et al., 2019).

Crystal Structures and Kinase Inhibitory Activities

The crystal structures of derivatives have been studied, and certain derivatives have shown inhibitory activities against Src kinase, suggesting potential therapeutic applications in cancer treatment (Galushchinskiy et al., 2017) (Fallah-Tafti et al., 2011).

Optoelectronic Properties

Research into the optoelectronic properties of thiazole-based polythiophenes, which could be related to derivatives of this compound, has suggested potential applications in the field of electronics and material science (Camurlu & Guven, 2015).

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S2.ClH/c1-17-8-9-20-22(18(17)2)24-23(30-20)26(11-10-25-12-14-28-15-13-25)21(27)16-29-19-6-4-3-5-7-19;/h3-9H,10-16H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGGRTUJIYSKKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CSC4=CC=CC=C4)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate](/img/structure/B2397722.png)

![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)

![ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2397730.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)